molecular formula C7H5Cl3O2S B1354216 (2,3-dichlorophenyl)methanesulfonyl Chloride CAS No. 163295-69-0

(2,3-dichlorophenyl)methanesulfonyl Chloride

Cat. No. B1354216
M. Wt: 259.5 g/mol
InChI Key: UGTSPJDUUYLVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-dichlorophenyl)methanesulfonyl Chloride, also known as DCM, is a synthetic compound that is used in laboratory experiments for a variety of applications. It is a highly versatile compound, with a wide range of uses in biochemical and physiological experiments. DCM is a colorless, volatile liquid with a sweet, chloroform-like odor. It is a polar aprotic solvent, and is used as a reagent in a variety of organic synthesis reactions. DCM has a wide range of uses in the laboratory, and is commonly used in biochemical and physiological experiments.

Scientific Research Applications

Synthesis and Labeling

  • Synthesis of Radioactive Labels: The compound has been used in synthesizing radioactive 2,4-dichlorophenyl methanesulfonate, which is labeled with 14C and 35S. This has facilitated studies into the metabolic fate of nematicides (Burton & Stoutamire, 1973).

Chemical Reactions

  • Methanesulfonic Acid Catalyzed Reactions: In a study, the methanesulfonic acid catalyzed reaction of 1-(4-chloro- and 2,4-dichlorophenyl)-2-(1-methyl-2-imidazolyl)ethanones with glycerol produced various compounds, illustrating the compound's role in complex organic reactions (Upadhyaya et al., 1997).

Analytical Methods

  • Preparation Methods: Studies describe convenient methods for the preparation of methanesulfonyl chloride derivatives, highlighting their importance in analytical chemistry (Hanai & Okuda, 1977).

Electrochemistry

  • Electrochemical Properties in Ionic Liquids: Research has explored the electrochemical properties of vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid, indicating potential applications in battery technology (Su, Winnick, & Kohl, 2001).

Organic Synthesis

  • Catalysis in Organic Synthesis: The addition of methanesulfonyl chlorides to olefins, catalyzed by ruthenium complexes, is a critical method in organic synthesis, providing a way to synthesize β-chlorosulfones (Kamigata et al., 1984).

Medicinal Chemistry

  • N-arylation of Methanesulfonamide: A method for the Pd-catalyzed N-arylation of methanesulfonamide, avoiding genotoxic reagents and byproducts, has been developed. This is significant for the synthesis of pharmaceutical compounds (Rosen et al., 2011).

properties

IUPAC Name

(2,3-dichlorophenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTSPJDUUYLVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466981
Record name (2,3-dichlorophenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-dichlorophenyl)methanesulfonyl Chloride

CAS RN

163295-69-0
Record name (2,3-dichlorophenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(2,3-dichlorophenyl)-methanesulfonic acid (260 mg, 1.0 mmole) was dissolved in 5 mL dry THF and cooled to 0° C. A catalytic drop of DMF was added followed by oxalyl chloride (0.44 mL, 5.0 mmole). The reaction mixture was allowed to warm to room temperature over 90 minutes and then filtered through Celite®, rinsing the Celite® with an additional 15 mL dry THF. The filtrate was evaporated to a volume of ca. 5 mL and then 5 mL water was added in small portions, cooling the vessel in a water bath. The mixture was extracted with 2×25 mL EtOAc and the combined organics were washed with saturated sodium bicarbonate, brine, and dried (MgSO4). Filtration and evaporation gives the crude product as a yellow oil. Chromatography on silica gel using a gradient of 5% EtOAc/Hexane to 30% EtOAc/Hexane gives 142 mg (2,3-dichlorophenyl)-methanesulfonyl chloride as a white solid.1H NMR (400 MHz, CHLOROFORM-D) δ ppm 5.09 (s, 2 H) 7.25 (t, J=7.96 Hz, 1 H) 7.45 (m, 1 H) 7.53 (dd, J=8.08, 1.52 Hz, 1 H)
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.44 mL
Type
reactant
Reaction Step Three
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KL Lee, MA Foley, L Chen, ML Behnke… - Journal of medicinal …, 2007 - ACS Publications
The synthesis and structure−activity relationship of a series of indole inhibitors of cytosolic phospholipase A 2 α (cPLA 2 α, type IVA phospholipase) are described. Inhibitors of cPLA 2 α …
Number of citations: 90 pubs.acs.org

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